molecular formula C22H36O3 B8458859 p-Tetradecyloxyphenylacetic acid CAS No. 63290-17-5

p-Tetradecyloxyphenylacetic acid

Cat. No. B8458859
M. Wt: 348.5 g/mol
InChI Key: XRPCSCVPVIJJEP-UHFFFAOYSA-N
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Patent
US04640913

Procedure details

A mixture of about 75 g of 4-hydroxyphenylacetic acid, about 273.38 g of 1-tetradecylbromide, about 46.33 g of sodium hydroxide, about 5.0 g of trioctadecyl methylamine chloride and about 500 ml of water was refluxed for about 24 hours with stirring, cooled to room temperature, the aqueous layer decanted and the solid washed with water. The solid was refluxed for about 2 hours with stirring in about 500 ml of ethanol containing about 40 g of sodium hydroxide and about 40 ml of water. The solvents were removed and the residue heated at about 0.1 mm and about 200°-210° C. in a Kugelrohr. The residue was stirred with dilute hydrochloric acid and ethyl acetate on a steam bath until solution was complete. The warm solution was washed with brine, then the solvent was removed and the residue recrystallized sequentially from methanol and hexane, giving about 66 g of the desired title compound as a white solid, mp 86°-87° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
273.38 g
Type
reactant
Reaction Step One
Quantity
46.33 g
Type
reactant
Reaction Step One
Name
trioctadecyl methylamine chloride
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[OH-].[Na+]>[Cl-].C(C(CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)N)CCCCCCCCCCCCCCCCC.O>[CH2:25]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
273.38 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)Br
Name
Quantity
46.33 g
Type
reactant
Smiles
[OH-].[Na+]
Name
trioctadecyl methylamine chloride
Quantity
5 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCCCCCCCC)C(N)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the aqueous layer decanted
WASH
Type
WASH
Details
the solid washed with water
TEMPERATURE
Type
TEMPERATURE
Details
The solid was refluxed for about 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring in about 500 ml of ethanol containing about 40 g of sodium hydroxide and about 40 ml of water
CUSTOM
Type
CUSTOM
Details
The solvents were removed
TEMPERATURE
Type
TEMPERATURE
Details
the residue heated at about 0.1 mm and about 200°-210° C. in a Kugelrohr
STIRRING
Type
STIRRING
Details
The residue was stirred with dilute hydrochloric acid and ethyl acetate on a steam bath until solution
WASH
Type
WASH
Details
The warm solution was washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue recrystallized sequentially from methanol and hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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